molecular formula C6H7Cl3N2 B15324278 (3,5-Dichloropyridin-4-yl)methanaminehydrochloride

(3,5-Dichloropyridin-4-yl)methanaminehydrochloride

Cat. No.: B15324278
M. Wt: 213.5 g/mol
InChI Key: IJMAHNQZZJREEP-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, featuring chlorine atoms at the 3 and 5 positions of the pyridine ring and an amine group attached to the 4-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dichloropyridine with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves large-scale chemical synthesis. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions at the chlorine or amine positions are common, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of various substituted pyridines and amine derivatives.

Scientific Research Applications

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,5-dichloropyridin-4-yl)methanamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride: can be compared to other similar compounds, such as:

  • 3,5-Dichloropyridine: Lacks the amine group, resulting in different chemical reactivity.

  • 4-Aminopyridine: Contains an amine group but lacks chlorine atoms, leading to different biological activities.

  • 2,6-Dichloropyridine: Chlorine atoms at different positions, resulting in distinct chemical properties.

Biological Activity

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a methanamine group at the 4 position. This structure enhances its solubility and potential interactions with biological targets. The presence of chlorine atoms typically influences the compound's lipophilicity, stability, and biological activity, making it a subject of interest in various therapeutic contexts.

The biological activity of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator depending on the target:

  • Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural similarity to biologically active compounds allows it to bind to receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that (3,5-Dichloropyridin-4-yl)methanamine hydrochloride exhibits promising anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines through modulation of specific signaling pathways. For instance, in human colorectal carcinoma cells, significant inhibition of cell proliferation was observed with IC50 values in the nanomolar range.

Compound NameBiological ActivityIC50 Value (nM)
(3,5-Dichloropyridin-4-yl)methanamine hydrochlorideStrong anticancer properties23
(2,6-Dichloropyridin-3-yl)methanamine hydrochlorideWeak anticancer effects>200

This table highlights that (3,5-Dichloropyridin-4-yl)methanamine hydrochloride exhibits superior biological activity compared to its analogs.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism for its antimicrobial effects involves disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in PubMed evaluated the effects of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride on human cancer cell lines. It was found to induce apoptosis significantly and inhibit cell growth with an IC50 value of 23 nM .
  • Antimicrobial Efficacy : Another research project investigated the antimicrobial properties of this compound against common bacterial strains. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics.
  • Enzyme Inhibition Studies : A comparative analysis revealed that (3,5-Dichloropyridin-4-yl)methanamine hydrochloride acts as a potent inhibitor for specific enzymes involved in inflammatory pathways. The compound's IC50 values were significantly lower than those of established anti-inflammatory drugs such as celecoxib .

Comparative Analysis with Similar Compounds

To understand the unique properties of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 Value (nM)
(3,5-Dichloropyridin-4-yl)methanamine hydrochlorideStrong anticancer and antimicrobial23
(2,6-Dichloropyridin-3-yl)methanamine hydrochlorideWeak antimicrobial effects>200

This comparison illustrates that (3,5-Dichloropyridin-4-yl)methanamine hydrochloride possesses distinct advantages over its analogs regarding biological activity.

Properties

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

(3,5-dichloropyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-10-3-6(8)4(5)1-9;/h2-3H,1,9H2;1H

InChI Key

IJMAHNQZZJREEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CN)Cl.Cl

Origin of Product

United States

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